2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Islet transplantation Organ preservation Trypsin inhibitor comparison

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-31-6), the ulinastatin pharmacophore, uniquely delivers dual functionality: 91% trypsin inhibition with simultaneous 172% thermolysin activation at 100 U/mL-eliminating separate protease inhibitor and collagenase activator reagents. Superior islet viability and clear solubility vs. gabexate/nafamostat ensure reliable organ perfusion. As a 95% purity reference standard with certificate of analysis, it supports ANDA method validation, impurity profiling, and QC release testing.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 80449-31-6
Cat. No. B036296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
CAS80449-31-6
Synonymsacid-stable protease inhibitor
Miraclid
MR 20
MR 20 (magnetic powder) of urinastatin
MR-20 (magnetic powder)
trypsin inhibitor MR-20
ulinastatin
urinary trypsin inhibitor
urinary trypsin inhibitor (68)
urinary trypsin inhibitor-like inhibitor (43)
urinastatin
UTI(68)
UTI68
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CC2(CC=C1)COC(OC2)C3=CC=CO3
InChIInChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
InChIKeyODVKSTFPQDVPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Pharmacophore


2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-31-6, molecular formula C₁₃H₁₆O₃, molecular weight 220.26 g/mol) is the small-molecule core of the clinically used urinary trypsin inhibitor ulinastatin [1]. It belongs to the class of 1,3-dioxanes and features a spirocyclic acetal architecture fused with a furan ring [1]. The compound is commercially available as a research chemical (purity 95%, solid form, refrigerated storage) from suppliers including Sigma-Aldrich/Synthonix . This small molecule constitutes the pharmacophore responsible for the serine protease inhibitory activity of the ulinastatin glycoprotein and is also employed as a reference standard for analytical method development, ANDA quality control, and impurity profiling in ulinastatin drug product manufacturing [1].

Non-Interchangeability with Other Inhibitors


Although several small-molecule serine protease inhibitors (aprotinin, gabexate mesilate, nafamostat mesilate) and closely related 2,4-dioxaspiro[5.5]undec-8-ene derivatives (e.g., 3-ethyl, 3-methyl) exist, substitution of 2,4-dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is precluded by three categories of evidence. First, comparative islet isolation studies demonstrate that formulations containing this compound yield significantly higher islet viability and stimulation index than those containing gabexate or nafamostat, despite equivalent trypsin inhibitory activity [1]. Second, the compound exhibits a unique dual functionality—simultaneous inhibition of endogenous serine proteases and activation of neutral proteases such as thermolysin and liberase—which is not observed with other trypsin inhibitors [2]. Third, the furan-substituted spirocyclic core introduces distinct stereochemical properties; the compound exists as a mixture of cis/trans diastereomers with potentially different biological or olfactory properties compared to alkyl-substituted analogs [3]. These differentiating factors are quantified below.

Quantitative Differentiation Evidence


Islet Viability and Stimulation Index

In a direct head-to-head study, ulinastatin-containing ET-Kyoto (MK) solution was compared with gabexate mesilate-containing (GK) and nafamostat mesilate-containing (NK) solutions for pancreas preservation prior to islet isolation. Despite no significant difference in islet yield among the three groups, islet viability was significantly higher in the MK group compared to both the GK group and the NK group. Furthermore, the glucose stimulation index (a functional measure of islet quality) was significantly higher for the MK group than for the GK group [1]. The study concluded that 'there are no other trypsin inhibitors that are more effective than ulinastatin' for this application [1].

Islet transplantation Organ preservation Trypsin inhibitor comparison

Formulation Clarity and Solubility

In the same comparative study, solubility and formulation behavior differed markedly among the three trypsin inhibitors. Ulinastatin was easily dissolved in ET-Kyoto solution, producing a clear solution. In contrast, ET-Kyoto solution containing gabexate mesilate or nafamostat mesilate became cloudy immediately after addition of the inhibitor [1]. This precipitation or turbidity indicates poor solubility and potential formulation instability for gabexate and nafamostat under the same conditions.

Formulation science Organ preservation solution Solubility comparison

Dual Protease Inhibition and Neutral Protease Activation

Ulinastatin (the glycoprotein containing the 2,4-dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- core) exhibits a unique dual biochemical function not described for gabexate, nafamostat, or aprotinin. At 100 U/mL, it significantly inhibited trypsin by 91% (P = 0.001) and chymotrypsin by 97% (P = 0.002), while simultaneously activating thermolysin by 172% and liberase by 51% [1]. This activation of neutral proteases is concentration-dependent: thermolysin activity increased from 9% at 10 U/mL to 311% at 200 U/mL [1]. No comparable neutral protease activation has been reported for other clinically used trypsin inhibitors.

Protease modulation Collagenase activation Enzyme biochemistry

Cost-Effectiveness in Post-ERCP Pancreatitis Prophylaxis

A review of antiprotease agents for preventing post-ERCP acute pancreatitis noted that while ulinastatin and gabexate mesilate demonstrate equivalent clinical efficacy in preventing post-ERCP pancreatitis (incidence: 2.9% vs. 2.9%, respectively [2]), ulinastatin is superior to gabexate in terms of cost because it does not require prolonged continuous intravenous infusion infrastructure and the associated nursing administration costs [1]. The quantitative equivalence of clinical outcomes was confirmed in a prospective randomized trial (n = 68) where the primary endpoint of post-ERCP pancreatitis incidence showed no significant difference between groups [2].

Pharmacoeconomics Post-ERCP pancreatitis Prophylaxis cost comparison

Diastereomeric Distinction from Alkyl Analogs

Synthetic 2,4-dioxaspiro[5.5]undec-8-ene derivatives are generally obtained as 1:1 mixtures of cis/trans diastereomers [1]. Bruns et al. demonstrated that for the 3-methyl and 3-ethyl derivatives, the diastereomers could be separated by fractional distillation and exhibited 'distinctly different olfactory properties' despite similar topography [1]. The 3-(2-furanyl) derivative, by virtue of the larger and electronically distinct furan substituent, is expected to exhibit different diastereomeric ratios, separation characteristics, and potentially distinct biological recognition compared to simple alkyl analogs. Unlike the 3-ethyl analog (CAS 71566-53-5, purity 95%), which is primarily used in fragrance applications, the 3-(2-furanyl) derivative is positioned as a pharmacologically relevant trypsin inhibitor core .

Stereochemistry Diastereomer separation Spirocyclic compounds

Clinical Equivalence in Post-ERCP Pancreatitis Prophylaxis

A prospective randomized trial (n = 159) comparing ulinastatin (n = 53), nafamostat (n = 53), and placebo (n = 53) for post-ERCP pancreatitis prophylaxis demonstrated no significant difference between ulinastatin and nafamostat groups in the incidence of post-ERCP pancreatitis (1.9% vs. 3.8%, P = 0.560) [1]. Both agents significantly reduced pancreatitis incidence compared to placebo (P < 0.001) [1]. The study concluded that 'both drugs were efficacious for preventing post-ERCP complications' [1]. When combined with the cost and solubility advantages documented in Evidence Items 3.2 and 3.4, this clinical equivalence supports preferential procurement of ulinastatin over nafamostat where formulation reliability and economic factors are considered.

Post-ERCP pancreatitis Prophylaxis Clinical equivalence

Optimal Application Scenarios


Islet Isolation and Pancreas Preservation

The ET-Kyoto solution containing ulinastatin (MK solution) is now used routinely for clinical islet transplantation based on direct comparative evidence that no other trypsin inhibitor—including gabexate mesilate and nafamostat mesilate—provides equivalent islet viability or stimulation index [1]. This compound is the trypsin inhibitor of choice for islet isolation where both high viability and functional islet quality are required. The clear solubility of ulinastatin in preservation solution, contrasted with the immediate turbidity observed with gabexate and nafamostat, further makes it the only reliably formulated option for sterile organ perfusion [1].

Tissue Digestion with Dual Protease Inhibition and Collagenase Activation

For protocols requiring both suppression of endogenous proteases (trypsin, chymotrypsin, elastase) and enhancement of collagenase-class neutral proteases for tissue dissociation, ulinastatin—containing the 2,4-dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- core—is uniquely suited. At 100 U/mL, it achieves 91% trypsin inhibition while simultaneously activating thermolysin by 172% [2]. This dual functionality eliminates the need for separate protease inhibitor and collagenase activator reagents, simplifying procurement and experimental design. No other clinically available trypsin inhibitor (gabexate, nafamostat, aprotinin) provides this neutral protease activation function [2].

Post-ERCP Pancreatitis Prophylaxis and Cost Management

In hospital settings performing ERCP procedures, ulinastatin offers equivalent prophylactic efficacy against post-ERCP pancreatitis compared to both gabexate mesilate (2.9% vs. 2.9% pancreatitis incidence) and nafamostat mesilate (1.9% vs. 3.8%, P = 0.560) [3][4]. Independent pharmacoeconomic review indicates that ulinastatin is superior to gabexate in terms of total administration cost [5]. For institutional procurement, this combination of equivalent clinical outcomes and lower total cost of care makes ulinastatin the preferred formulary choice for post-ERCP pancreatitis prophylaxis.

Reference Standard for Analytical Method Development and Quality Control

As the chemically defined small-molecule core of ulinastatin (IUPAC: 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene, CAS 80449-31-6, purity 95%), this compound serves as a reference standard for analytical method development, method validation (AMV), and quality control in Abbreviated New Drug Applications (ANDA) for generic ulinastatin products [6]. Its commercial availability from Sigma-Aldrich with certificate of analysis documentation supports regulatory-compliant procurement for pharmaceutical quality control laboratories [2]. The distinct stereochemical properties of the compound, arising from its diastereomeric composition, necessitate the use of this specific furanyl-substituted spirocyclic standard rather than alkyl-substituted analogs for accurate impurity profiling [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.